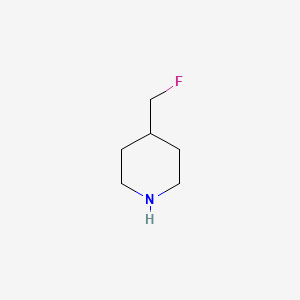

4-(Fluoromethyl)piperidine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(fluoromethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN/c7-5-6-1-3-8-4-2-6/h6,8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAWKWXNYXZOPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630638 | |

| Record name | 4-(Fluoromethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259143-04-9 | |

| Record name | 4-(Fluoromethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Fluoromethyl Piperidine and Its Derivatives

Direct Synthesis Approaches for 4-(Fluoromethyl)piperidine

The direct synthesis of this compound involves creating the target molecule in a few steps from readily available starting materials. These methods focus on the efficient installation of the key fluoromethyl group onto the piperidine (B6355638) scaffold.

Several distinct pathways have been developed for the synthesis of this compound. These methods range from direct fluorination techniques to nucleophilic substitution reactions. smolecule.com

One common approach involves the nucleophilic substitution of a suitable leaving group at the 4-position of a piperidine precursor with a fluoride (B91410) source or a fluoromethylating agent. For instance, starting from a 4-hydroxymethylpiperidine derivative, the hydroxyl group can be converted into a better leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a fluoride ion.

Alternatively, direct fluorination methods can be employed. smolecule.com One documented industrial-scale method involves reacting piperidine with hydrogen fluoride and acetonitrile (B52724) in the presence of fluorine gas to yield 4-(trifluoromethyl)piperidine (B1330362) hydrochloride. cymitquimica.com While this produces the trifluoromethyl analogue, similar principles can be adapted for the fluoromethyl group. More contemporary methods utilize versatile fluoromethylating agents like fluoroiodomethane, which can participate in various reaction types, offering high regioselectivity. smolecule.com

Multicomponent reactions have also emerged as an efficient strategy for assembling the this compound skeleton. smolecule.com These reactions combine multiple starting materials in a single operation to rapidly build molecular complexity.

In many synthetic campaigns, it is advantageous to use a protecting group on the piperidine nitrogen. This strategy prevents unwanted side reactions at the nitrogen atom and can influence the reactivity and solubility of the intermediate. The most common protecting groups are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

The synthesis of these protected intermediates is crucial. For example, N-Boc-4-(fluoromethyl)piperidine can be prepared through various routes. One method involves the hydrogenation of fluoropyridines, followed by in situ protection of the resulting piperidine with a reagent like di-tert-butyl dicarbonate (B1257347) (for Boc) or benzyl (B1604629) chloroformate (for Cbz). nih.gov This approach has been shown to be effective, providing good yields and excellent diastereoselectivity. nih.gov

A multi-step sequence starting from 4-hydroxypiperidine (B117109) illustrates a typical strategy. The synthesis might proceed as follows:

Acylation of 4-hydroxypiperidine with benzoyl chloride to protect the nitrogen.

Transformation of the hydroxyl group to a fluoromethyl group.

Removal or modification of the protecting group as needed. nuph.edu.ua

The availability of intermediates like 1-Boc-4-(fluoromethyl)-4-hydroxy piperidine further expands the synthetic possibilities, allowing for the introduction of the fluoromethyl group onto a pre-functionalized and protected scaffold. sigmaaldrich.comsigmaaldrich.com

Functionalization and Derivatization Strategies for this compound Scaffolds

Once the this compound core is synthesized, it can be further modified to create a diverse range of derivatives. These functionalization reactions typically target either the piperidine nitrogen or the fluoromethyl group itself. smolecule.com

The secondary amine of the piperidine ring is a common site for derivatization. It can readily undergo N-alkylation or N-arylation reactions. smolecule.com A notable example is the Ullmann-type coupling, where this compound is reacted with an aryl halide, such as 2-iodobenzoic acid, in the presence of a copper catalyst to form N-aryl derivatives.

The fluoromethyl group can also be a handle for functionalization, although its reactivity is lower than other halomethyl groups. Under specific conditions, it can undergo nucleophilic substitution to introduce other functional groups. smolecule.com Furthermore, the entire this compound scaffold serves as a valuable building block in more complex syntheses, such as in C,N-cross coupling reactions or the construction of biologically active molecules like dopamine (B1211576) D3 receptor antagonists. sigmaaldrich.com A protocol for the direct functionalization of the N-H and adjacent C(sp³)–H bonds of the piperidine ring has also been reported, proceeding through an azomethine ylide intermediate, which opens up pathways to complex spirocyclic structures. rsc.org

Table 1: Examples of Derivatization Reactions for this compound

| Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|

| N-Arylation (Ullmann Coupling) | This compound, 2-Iodobenzoic Acid | N-Aryl piperidine | |

| N-Alkylation | This compound, Alkyl Halide | N-Alkyl piperidine | smolecule.com |

| C,N-Cross Coupling | This compound, Aryl Partner | N-Aryl piperidine | sigmaaldrich.com |

| Spirocyclization | Piperidine, Isatin derivative, 4-(Trifluoromethyl)benzoic acid | Spirooxindole | rsc.org |

Stereoselective Synthesis of Fluoromethyl-Substituted Piperidine Systems

The introduction of chirality into fluorinated piperidine systems is of paramount importance, as the biological activity of molecules often depends on their specific three-dimensional structure. Stereoselective synthesis aims to control the formation of stereoisomers, including both enantiomers and diastereomers.

Asymmetric synthesis creates chiral molecules from achiral starting materials, yielding an excess of one enantiomer. Several powerful methods have been developed for accessing chiral fluorinated piperidines.

A rhodium-catalyzed reductive transamination of pyridinium (B92312) salts represents a significant breakthrough. dicp.ac.cnresearchgate.net This method uses a chiral primary amine to introduce chirality into the piperidine ring during a reduction process, affording chiral fluoropiperidines with excellent diastereo- and enantioselectivities. dicp.ac.cnresearchgate.net Another strategy involves the diastereoselective hydrogenation of a pyridine (B92270) precursor bearing a chiral auxiliary. For example, an oxazolidine-substituted pyridine can be hydrogenated to the corresponding piperidine in a diastereoselective manner. Subsequent cleavage of the auxiliary yields the enantioenriched fluorinated piperidine. nih.gov

The use of chiral starting materials can also direct the stereochemical outcome. An efficient synthesis of fluorine-containing piperidine γ-amino acid derivatives has been developed where the final product's stereochemistry is predetermined by the chiral centers present in the starting γ-lactam. jyu.fi While much of the literature focuses on the related trifluoromethyl group, the principles are often translatable. Asymmetric synthesis of chiral trifluoromethyl-substituted piperidines has been achieved via intramolecular Mannich reactions of homochiral intermediates, highlighting a powerful cyclization strategy for creating stereodefined heterocyclic systems. researchgate.net

Diastereoselectivity refers to the preferential formation of one diastereomer over another when multiple stereocenters are created in a single reaction. Control over diastereoselectivity is crucial for synthesizing complex molecules with defined relative stereochemistry.

Iron(III) chloride (FeCl₃) has been used as an effective catalyst for the highly diastereoselective cyclization of β-amino allylic alcohol derivatives to form cis-2,6-disubstituted piperidines. organic-chemistry.org This method favors the formation of the thermodynamically more stable cis-isomer with high diastereomeric ratios. organic-chemistry.org Similarly, stereoselective epoxidation of tetrahydropyridines followed by regioselective ring-opening provides access to densely substituted, oxygenated piperidines with well-controlled relative stereochemistry. acs.org

The aza-Prins cyclization is another powerful tool for controlling diastereoselectivity. By initiating ring closure from a chair-like transition state, this reaction can stereoselectively generate trisubstituted piperidines. usm.edu Furthermore, stereoselective aldol (B89426) reactions using a pseudo C₂ symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione have been shown to furnish products with high diastereoselectivity, demonstrating how substituents on the piperidine ring can direct the stereochemical outcome of subsequent reactions. rsc.orgmdpi.com The choice of reagents and reaction sequence can also be used to control the reaction's selectivity, enabling the synthesis of different diastereomers of 2,4-disubstituted piperidines from the same set of starting materials. researchgate.net

Table 2: Methods for Stereoselective Piperidine Synthesis

| Method | Key Features | Stereochemical Control | Reference(s) |

|---|---|---|---|

| Rh-Catalyzed Reductive Transamination | Uses chiral amine with pyridinium salts. | Excellent enantio- and diastereoselectivity. | dicp.ac.cnresearchgate.net |

| Chiral Auxiliary Hydrogenation | Hydrogenation of pyridine with a removable chiral group. | Diastereoselective reduction, yields enantioenriched product. | nih.gov |

| FeCl₃-Catalyzed Cyclization | Cyclization of β-amino allylic alcohols. | High diastereoselectivity for cis-isomers. | organic-chemistry.org |

| Aza-Prins Cyclization | Acid-initiated cyclization of homoallylic amines. | Kinetically controlled, stereoselective ring closure. | usm.edu |

| Stereoselective Aldol Reaction | Use of a chiral piperidine-2,6-dione substrate. | High diastereoselectivity in C-C bond formation. | rsc.orgmdpi.com |

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

2.4. Broader Methodological Advances in Fluorinated Piperidine Synthesis Relevant to this compound 2.4.1. Catalytic Hydrogenation of Fluorinated Pyridine Precursors baranlab.orgnih.gov 2.4.2. Intramolecular Cyclization Reactions for Piperidine Ring Construction nih.govnih.govrsc.org 2.4.3. C–F Bond Functionalization in Fluoromethyl Analogs researchgate.net

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Spectroscopic Characterization and Structural Analysis in 4 Fluoromethyl Piperidine Research

Application of Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organofluorine compounds. For 4-(fluoromethyl)piperidine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be utilized to confirm its structure.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the protons on the piperidine (B6355638) ring would exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The protons on the carbon adjacent to the nitrogen (C2 and C6) typically appear in a distinct region from the other ring protons (C3 and C5). The methylene protons of the fluoromethyl group (-CH₂F) would appear as a characteristic doublet due to coupling with the adjacent fluorine atom (a large ²JHF coupling constant).

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon of the fluoromethyl group would show a prominent doublet due to one-bond coupling with the fluorine atom (¹JCF). The carbons of the piperidine ring would also be affected by the fluorine atom, with the effect diminishing with distance. Carbons C3, C4, and C5 would likely show smaller C-F coupling constants (²JCF, ³JCF).

¹⁹F NMR (Fluorine-19 NMR): As ¹⁹F is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. chemicalbook.com For this compound, the ¹⁹F NMR spectrum would be expected to show a triplet, resulting from the coupling with the two adjacent protons of the fluoromethyl group (²JHF). The chemical shift of the fluorine signal provides significant information about its electronic environment. chemicalbook.com For fluoromethyl groups, chemical shifts typically appear in the range of -200 to -220 ppm. chemicalbook.com

Detailed experimental NMR data for this compound is not widely available in the cited literature, which often focuses on broader classes of fluorinated piperidines. echemi.comnih.govnih.govpharmaffiliates.comsigmaaldrich.com However, based on general principles, a representative, hypothetical dataset is presented below.

Hypothetical NMR Data for this compound This data is illustrative and not based on reported experimental values.

¹H NMR (CDCl₃, 400 MHz)| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|

| ~4.35 | d | J = 47.5 | -CH₂F |

| ~3.05 | m | - | H-2ax, H-6ax |

| ~2.60 | m | - | H-2eq, H-6eq |

| ~1.80 | m | - | H-3eq, H-5eq, H-4 |

| ~1.65 | br s | - | NH |

¹³C NMR (CDCl₃, 101 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|

| ~85.5 | d | J = 170 | -CH₂F |

| ~46.0 | s | - | C-2, C-6 |

| ~35.0 | d | J = 20 | C-4 |

¹⁹F NMR (CDCl₃, 376 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (Hz) |

|---|

Mass Spectrometric Investigations

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For this compound, techniques like Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) would be employed.

In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound. For this compound (C₆H₁₂FN), the expected molecular weight is approximately 117.09 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern is key to confirming the structure. Common fragmentation pathways for piperidine derivatives involve the loss of substituents on the ring or the opening of the ring itself. For this compound, characteristic fragments might include the loss of the fluoromethyl group ([M-CH₂F]⁺) or cleavage of the piperidine ring.

Hypothetical Mass Spectrometry Data for this compound This data is illustrative and not based on reported experimental values.

| m/z (Mass-to-Charge Ratio) | Possible Fragment Identity |

|---|---|

| 117 | [C₆H₁₂FN]⁺ (Molecular Ion) |

| 116 | [M-H]⁺ |

| 84 | [M-CH₂F]⁺ |

Other Spectroscopic Techniques for Structural Elucidation

While NMR and MS are the primary methods, other spectroscopic techniques can provide complementary structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretch (around 3300-3500 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), and a strong C-F stretch (typically in the region of 1000-1400 cm⁻¹).

X-ray Crystallography: For solid derivatives of this compound, single-crystal X-ray crystallography can provide the ultimate proof of structure. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and stereochemistry. This is particularly useful for analyzing the conformational preferences of the piperidine ring and its substituents.

Computational and Theoretical Investigations of 4 Fluoromethyl Piperidine

Conformational Analysis and Energetic Profiles

The conformational preferences of piperidine (B6355638) rings are significantly influenced by the substitution pattern, particularly by the presence of electronegative atoms like fluorine. The orientation of the fluoromethyl group at the C4 position—either axial or equatorial—is determined by a delicate balance of steric, electrostatic, and hyperconjugative interactions.

Computational studies on related fluorinated piperidines, such as 4-fluoropiperidinium salts, reveal that the energetic preference for a specific conformer can be highly dependent on the surrounding environment. For instance, in the gas phase, the axial orientation of the fluorine-containing substituent is often more favored. However, in polar solvents like water, the equatorial conformer can become dominant. This reversal is attributed to the larger molecular dipole moment of the equatorial conformer, which experiences greater stabilization in a polar medium. While direct energetic profiles for 4-(fluoromethyl)piperidine are not extensively detailed in the literature, the principles derived from analogous compounds suggest a similar interplay of forces. The conformational equilibrium is influenced by factors including charge-dipole interactions, dipole minimization, and steric repulsion.

Table 1: Factors Influencing Conformational Preferences in Fluorinated Piperidines

| Influencing Factor | Description | Preferred Conformation Often Stabilized |

|---|---|---|

| Steric Hindrance | Repulsive forces between atoms occupying the same space. | Equatorial, as it minimizes 1,3-diaxial interactions. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | Can favor axial or equatorial depending on charge-dipole alignment. |

| Hyperconjugation | Delocalization of electrons from a filled orbital to an adjacent empty antibonding orbital. | Often stabilizes the axial conformer via the anomeric effect. |

| Solvation Effects | Interaction of the molecule with solvent molecules. | In polar solvents, can stabilize the conformer with the larger dipole moment (often equatorial). |

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations are indispensable tools for elucidating the molecular properties of fluorinated piperidines. Density Functional Theory (DFT) is a particularly prominent method used to perform these investigations, offering a favorable balance between computational cost and accuracy.

Various DFT functionals and basis sets are employed to model these systems. For instance, systematic computational analyses of fluorinated piperidines have been conducted using the M06-2X functional with the def2-QZVPP basis set to rationalize their conformational behavior. Other studies on related heterocyclic systems utilize the B3LYP functional with basis sets like 6-311G+(d,p) to optimize molecular structures and predict spectroscopic properties. These calculations provide detailed information on geometric parameters (bond lengths and angles), vibrational frequencies, and the energies of different conformers. In a comprehensive study on fluoro- and trifluoromethyl-substituted piperidines, a range of computational levels of theory were compared, including B2PLYP-D, ωB97XD, M06-2X, B3LYP, MP2, and the high-accuracy CCSD(T) method, to provide a robust analysis of the governing stereoelectronic effects.

Table 2: Common DFT Functionals and Basis Sets for Piperidine Derivative Analysis

| Method/Basis Set | Typical Application |

|---|---|

| B3LYP | General purpose functional for geometry optimization and electronic property calculation. |

| M06-2X | Well-suited for studying systems with non-covalent interactions and thermochemistry. |

| ωB97XD | Includes long-range corrections, making it effective for studying dispersion forces. |

| 6-311++G(d,p) | A triple-zeta basis set with diffuse and polarization functions, used for accurate property calculations. |

| def2-QZVPP | A quadruple-zeta valence basis set offering high accuracy for conformational energy calculations. |

Anomeric Effects in Fluorinated Piperidine Systems

The anomeric effect describes the thermodynamic preference for an electronegative substituent adjacent to a heteroatom within a saturated ring to adopt an axial orientation over the sterically less hindered equatorial position. This phenomenon is a stereoelectronic effect, primarily explained by two theories: hyperconjugation and dipole minimization. The hyperconjugation model involves the stabilizing delocalization of electron density from a lone pair on the ring heteroatom (nitrogen in piperidine) into the adjacent antibonding (σ*) orbital of the carbon-substituent bond (e.g., C-F).

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information on static molecular properties, molecular modeling and dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations are particularly useful for understanding how a molecule like this compound would behave in a complex biological environment, such as in solution or interacting with a protein.

Table 3: Tools and Components in Molecular Dynamics Simulations

| Component | Examples | Purpose |

|---|---|---|

| MD Engine | GROMACS, Amber, OpenMM, LAMMPS | Software that runs the simulation algorithm. |

| Force Field | AMBER, CHARMM, OPLS, GROMOS | A set of parameters describing the potential energy of the atoms and bonds. |

| Water Model | TIP3P, SPC/E | A model to explicitly represent solvent molecules and their interactions. |

| Analysis Tool | VMD, PyMOL, MDAnalysis | Software used to visualize and analyze the trajectory data from the simulation. |

Pharmacological and Biological Research Applications of 4 Fluoromethyl Piperidine Derivatives

Preclinical Research on Potential Biological Activities

Anti-tuberculosis Activity Investigations

The piperidine (B6355638) ring is a key structural feature in several drugs used for treating tuberculosis, such as delamanid (B1670213) and thioridazine. mdpi.com This has prompted researchers to investigate novel piperidine-containing compounds as potential anti-tuberculosis agents. While direct studies on 4-(fluoromethyl)piperidine are not extensively detailed, research on structurally related compounds, particularly those with trifluoromethyl groups, provides insight into the potential of fluorinated piperidine derivatives.

In one area of research, piperidinol-based compounds were screened for anti-tuberculosis activity. nih.gov This effort identified a hit compound which led to the synthesis and evaluation of further analogues. nih.gov Among these, derivatives with a trifluoromethyl group demonstrated significant activity. For instance, a compound featuring an (S)-configuration at the secondary hydroxyl group and a para-trifluoromethyl group on the aryl C-ring showed a minimum inhibitory concentration (MIC) of 1.7 μg/mL against Mycobacterium tuberculosis. nih.gov Another promising compound with a para-chloro substitution exhibited an MIC of 1.4 μg/mL. nih.gov

Further research into piperidine-4-carboxamides as inhibitors of the DNA gyrase in Mycobacterium abscessus (Mabs), a bacterium that can cause pulmonary infections, also highlights the importance of the trifluoromethyl group. nih.gov The parent compound, MMV688844 (844), was modified to include a trifluoromethyl group at the 4-position of its phenyl moiety, resulting in a derivative named 844-TFM. nih.gov This structural change led to a nearly tenfold increase in activity, with an MIC of 1.5 μM against Mabs. nih.gov The inhibitory concentration (IC50) against the Mabs DNA gyrase was also 1.5 μM. nih.gov In contrast, moving the trifluoromethyl group to the 3-position on the phenyl ring resulted in reduced potency (MIC = 12.5 μM). nih.gov These findings underscore that a 4-trifluoromethyl substitution on the phenyl ring connected to the piperidine core is optimal for activity in this class of compounds. nih.gov

Table 1: Anti-mycobacterial Activity of Piperidine Derivatives| Compound Class | Specific Derivative | Target Organism | Key Structural Feature | Activity (MIC) | Reference |

|---|---|---|---|---|---|

| Piperidinol Analog | 4m | Mycobacterium tuberculosis | para-trifluoromethyl phenyl | 1.7 μg/mL | nih.gov |

| Piperidine-4-carboxamide | 844-TFM | Mycobacterium abscessus | para-trifluoromethyl phenyl | 1.5 μM | nih.gov |

| Piperidine-4-carboxamide | Derivative 9f | Mycobacterium abscessus | meta-trifluoromethyl phenyl | 12.5 μM | nih.gov |

Other Exploratory Biological Efficacy Research

The piperidine scaffold is versatile and has been incorporated into compounds targeting a wide range of diseases beyond tuberculosis and CNS disorders.

Anti-Cancer Activity: A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were synthesized and evaluated as potential anti-cancer agents. nih.gov Certain compounds in this series were found to reduce the growth of multiple hematological cancer cell lines and increase the expression of apoptosis-promoting genes. nih.gov This research highlights the potential of piperidin-4-one derivatives in oncology. nih.gov

Anti-protozoal Activity: In the search for treatments for Chagas disease, caused by the parasite Trypanosoma cruzi, researchers investigated 4-azaindole-2-piperidine derivatives. dndi.org Although significant medicinal chemistry efforts were made, a compound with sufficient potency and metabolic stability to advance to in vivo studies was not identified from this particular series. dndi.org

Anti-viral Activity: The piperidine ring has also been used in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.gov An investigation into piperidine-4-yl-aminopyrimidines led to the identification of N-phenyl piperidine analogs, specifically 3-carboxamides, as a highly active series. nih.gov Certain analogs proved to be very potent against wild-type HIV-1 and a wide array of NNRTI-resistant mutant viruses. nih.gov

Table 3: Diverse Biological Activities of Piperidine Derivatives| Compound Class | Biological Target/Application | Research Outcome | Reference |

|---|---|---|---|

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Anti-cancer (hematological) | Reduced cancer cell growth and promoted apoptosis. | nih.gov |

| 4-azaindole-2-piperidine derivatives | Anti-protozoal (Trypanosoma cruzi) | Series did not yield a candidate with suitable potency and stability for in vivo studies. | dndi.org |

| Piperidine-4-yl-aminopyrimidines | Anti-viral (HIV-1 Reverse Transcriptase Inhibitor) | Identified potent analogs active against wild-type and resistant HIV-1 strains. | nih.gov |

Applications in Radiochemistry and Molecular Imaging Research

Radiosynthesis of 4-(Fluoromethyl)piperidine Analogs for Positron Emission Tomography (PET)

The synthesis of PET radiotracers involves labeling a biologically active molecule with a short-lived positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F). Due to its convenient half-life (109.8 minutes) and low positron energy, ¹⁸F is an ideal radioisotope for high-resolution PET imaging. The radiosynthesis of ¹⁸F-labeled this compound analogs typically involves nucleophilic substitution reactions where the radioactive [¹⁸F]fluoride ion displaces a leaving group on a precursor molecule.

The standard procedure begins with the production of [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. The resulting aqueous [¹⁸F]fluoride is then trapped on an anion-exchange resin, and the ¹⁸O-enriched water is recovered. The [¹⁸F]fluoride is eluted from the resin using a solution containing a phase-transfer catalyst, such as a potassium-Kryptofix 2.2.2 (K/K₂₂₂) complex, which enhances the nucleophilicity of the fluoride (B91410) ion in aprotic solvents.

The radiolabeling reaction itself often involves heating the activated [¹⁸F]fluoride with a precursor molecule containing a suitable leaving group, such as a tosylate, mesylate, or nosylate, attached to the methyl group at the 4-position of the piperidine (B6355638) ring. For example, the synthesis of ¹⁸F-labeled 1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine (B63896) involved the nucleophilic displacement of a mesylate precursor with [¹⁸F]fluoride, achieving high radiochemical yields. Similarly, analogs like 4-(4-[¹⁸F]-fluorobenzyl)piperidine have been synthesized via nucleophilic radiofluorination followed by reduction.

After the labeling reaction, the crude product is purified, typically using high-performance liquid chromatography (HPLC), to separate the desired radiotracer from unreacted precursors and byproducts. The entire process, from production of the radionuclide to the final purified product, is usually automated within a synthesis module to ensure radiation safety and reproducibility.

| Radiotracer Analog | Precursor Type | Radiochemical Yield (RCY) | Synthesis Time | Reference |

| [¹⁸F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine | N-alkylmesylate | 56-70% (end of bombardment) | Not specified | |

| 4-(4-[¹⁸F]-fluorobenzyl)piperidine moiety | Aromatic carbonyl | Not specified for moiety alone | Not specified | |

| o-aminopyridyl alkynyl derivatives ([¹⁸F]4) | Tosylate | 17.2 ± 5.3% (decay-corrected) | Not specified |

Development and Evaluation of Radioligands for Specific Biological Targets (e.g., CSF1R)

Fluorinated piperidine derivatives have been developed as PET radioligands to visualize and quantify a range of biological targets, including receptors and enzymes. A key area of interest is neuroinflammation, where the colony-stimulating factor 1 receptor (CSF1R) has emerged as a crucial target. CSF1R is primarily expressed on microglia, the resident immune cells of the central nervous system, and its upregulation is a hallmark of neuroinflammatory conditions like Alzheimer's disease.

The development of a CSF1R PET tracer involves designing a ligand with high affinity and selectivity for the receptor. Researchers have designed and synthesized various derivatives, including those incorporating the fluorinated piperidine scaffold, to achieve optimal properties for brain imaging. For instance, the development of [¹⁸F]JNJ-CSF1R-1, which contains a piperidin-1-yl phenyl moiety, serves as an example of a potent CSF1R PET tracer.

Once synthesized, these potential radioligands undergo rigorous evaluation. In vitro assays are used to determine their binding affinity (often expressed as IC₅₀ or Kᵢ values) for the target receptor. Subsequently, in vivo studies in animal models are conducted to assess the radiotracer's biodistribution, brain uptake, and target specificity. In these studies, PET imaging is performed on healthy animals and disease models (e.g., mice treated with lipopolysaccharide to induce neuroinflammation).

Key evaluation parameters include:

Brain Uptake: The ability of the tracer to cross the blood-brain barrier is crucial for neuroimaging.

Target Specificity: Specific binding to the target is confirmed through blocking studies, where a non-radioactive version of the ligand or another known inhibitor is pre-administered to the animal. A significant reduction in the PET signal in the target region indicates specific binding.

Metabolic Stability: The tracer should remain largely intact in the brain to provide a clear signal. The presence of radioactive metabolites can confound image interpretation.

For example, studies on an ¹⁸F-labeled o-aminopyridyl alkynyl derivative ([¹⁸F]4) targeting CSF1R demonstrated moderate brain uptake and high metabolic stability in the mouse brain. PET imaging in LPS-treated mice showed higher accumulation of the tracer in the brain, and this uptake was significantly reduced by pretreatment with a CSF1R inhibitor, confirming specific binding to the target.

| Radioligand | Target | Binding Affinity (IC₅₀) | Brain Uptake (%ID/g at peak) | Key Finding | Reference |

| [¹⁸F]4 (o-aminopyridyl alkynyl derivative) | CSF1R | 7.6 nM | 1.52 ± 0.15 | Specific binding to CSF1R confirmed in a neuroinflammation model. | |

| [¹⁸F]JNJ-CSF1R-1 | CSF1R | Not specified | Readily entered the brain | Showed higher uptake in AD mouse models, correlating with CSF1R expression. | |

| [¹⁸F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine | Sigma-1 Receptor | 4.3 nM (Kᵢ) | 2.47 ± 0.37 | High brain uptake and specificity for sigma receptors. |

Comparative Studies of Labeled Fluorinated Piperidine Radiotracers

To identify the most promising candidate for clinical translation, comparative studies are often performed. These studies evaluate multiple radiotracers, which may include different fluorinated piperidine analogs or tracers with entirely different chemical scaffolds, against each other. The goal is to determine which tracer possesses the superior combination of properties for imaging a specific target.

Comparisons can be based on several factors:

Radiosynthesis: Ease of synthesis and higher, more reliable radiochemical yields are advantageous.

Pharmacokinetics: This includes the rate of uptake into the target tissue, clearance from non-target tissues like blood and muscle, and metabolic stability. An ideal tracer shows rapid and high uptake in the target with fast clearance from the background, leading to high-contrast images.

In Vivo Stability: Some fluorinated compounds can be susceptible to in vivo defluorination, where the fluorine atom is cleaved from the molecule. This can lead to the accumulation of radioactivity in bones, obscuring the specific signal and reducing image quality. For example, a study involving 4-(4-[¹⁸F]-fluorobenzyl)piperidine analogs found that they underwent significant defluorination in vivo.

Imaging Performance: Direct comparison of PET images can reveal differences in signal-to-noise ratios and the ability to clearly delineate the target tissue.

In a study evaluating four different ¹²³I-labeled piperidine-based ligands for imaging sigma receptors in melanoma, researchers compared their tumor uptake and tissue ratios. Although labeled with iodine-123 for SPECT imaging, the principles of comparison are similar. The study found that while all tracers showed high tumor uptake, one compound, [¹²³I]-1-(2-hydroxyethyl)-4-(iodophenoxymethyl)piperidine, yielded the most favorable tumor-to-tissue ratios, identifying it as the most promising candidate for further development. Such comparative evaluations are critical for selecting the optimal fluorinated piperidine radiotracer for a given application.

Future Directions and Emerging Research Avenues for 4 Fluoromethyl Piperidine

Development of Novel Synthetic Routes

The efficient and stereoselective synthesis of 4-(fluoromethyl)piperidine and its derivatives is crucial for exploring their therapeutic potential. While established methods exist, the development of more versatile, scalable, and cost-effective synthetic routes remains an active area of research.

Recent advancements in synthetic methodology offer promising avenues for the construction of the this compound core. One notable strategy involves the dearomatization-hydrogenation of fluoropyridine precursors. nih.govproquest.com This approach allows for the creation of all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner. nih.govmdpi.com Palladium-catalyzed hydrogenation has also emerged as a robust method for the synthesis of fluorinated piperidines from readily available fluoropyridines. acs.orgnih.gov This technique has been shown to be tolerant of various functional groups and can be performed under relatively mild conditions.

Other innovative approaches include:

Intramolecular Cyclization: Gold-catalyzed oxidative amination of non-activated alkenes provides a route to substituted piperidines. proquest.comnih.gov

[4+2] Cycloaddition Reactions: Boronyl radical-catalyzed (4+2) cycloaddition reactions offer a pathway to polysubstituted piperidines with high regio- and diastereoselectivity. nih.gov

Multi-component Reactions: The development of three- and four-component reactions allows for the rapid assembly of complex polysubstituted piperidines in a single step. acs.orgnih.gov

Lewis Base Catalyzed Hydrofluorination: The hydrofluorination of aziridines using a latent hydrogen fluoride (B91410) source presents a method for producing β-fluoroamines, which can be precursors to fluorinated piperidines. ucla.edu

These emerging synthetic strategies are expected to facilitate the generation of diverse libraries of this compound analogs for biological screening.

Table 1: Comparison of Novel Synthetic Routes for Fluorinated Piperidines

| Synthetic Route | Key Features | Advantages |

| Dearomatization-Hydrogenation | One-pot rhodium-catalyzed process | High diastereoselectivity, access to all-cis isomers nih.gov |

| Palladium-Catalyzed Hydrogenation | Heterogeneous catalysis | Robust, simple, tolerates air and moisture acs.orgnih.gov |

| Intramolecular Cyclization | Gold or palladium catalysis | Formation of N-heterocycles with O-substituents proquest.comnih.gov |

| [4+2] Cycloaddition | Boronyl radical-catalyzed | Access to densely substituted piperidines nih.gov |

| Multi-component Reactions | Three- or four-component assembly | Rapid generation of molecular complexity acs.orgnih.gov |

| Lewis Base Catalyzed Hydrofluorination | In situ generation of amine-HF reagents | Synthesis of β-fluoroamines from aziridines ucla.edu |

Exploration of New Biological Targets and Therapeutic Areas

The incorporation of fluorine into piperidine-containing molecules can significantly impact their biological activity, leading to the exploration of new therapeutic applications. nih.govtandfonline.comnih.gov The this compound moiety is being investigated in a wide range of therapeutic areas due to its ability to modulate the physicochemical properties of drug candidates.

Table 2: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Potential Biological Targets |

| Oncology | Kinases, protein-protein interactions (e.g., HDM2-p53) thieme-connect.com |

| Infectious Diseases | Bacterial topoisomerases, viral proteins |

| Central Nervous System Disorders | Opioid receptors, serotonin receptors, sigma receptors nih.govencyclopedia.pub |

| Inflammatory Diseases | Enzymes involved in inflammatory pathways |

| Metabolic Diseases | Enzymes such as α-glucosidase researchgate.net |

Research into fluorine-substituted piperidines has revealed their potential as:

Antimicrobial Agents: Piperidine (B6355638) derivatives have shown activity against various bacterial and fungal pathogens. ccspublishing.org.cn

Anticancer Agents: The piperidine scaffold is a component of several anticancer drugs, and fluorination can enhance their efficacy and pharmacokinetic profiles. ajchem-a.com

Neurological Disease Therapeutics: Fluorinated piperidines are being explored for the treatment of Alzheimer's disease, neuropathic pain, and psychiatric disorders. nih.govencyclopedia.pub

Anti-inflammatory Agents: The anti-inflammatory properties of piperidine derivatives are an active area of investigation. ajchem-a.com

The unique properties of the this compound group, such as its influence on basicity and lipophilicity, make it a particularly attractive motif for targeting a diverse array of biological targets.

Advanced Computational Approaches in Design and Prediction

In silico methods are playing an increasingly important role in the design and optimization of this compound-based drug candidates. clinmedkaz.org Computational approaches allow for the prediction of molecular properties, binding affinities, and pharmacokinetic profiles, thereby accelerating the drug discovery process. nih.gov

Key computational techniques being applied include:

Molecular Docking: This method is used to predict the binding mode of this compound derivatives to their biological targets, providing insights into structure-activity relationships (SAR). researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the structural features of this compound analogs with their biological activities, enabling the prediction of potency for novel compounds. nih.govresearchgate.net

ADME (Absorption, Distribution, Metabolism, and Excretion) Prediction: In silico ADME models are employed to assess the drug-like properties of this compound derivatives at an early stage of development, helping to identify candidates with favorable pharmacokinetic profiles. nih.govsemanticscholar.orgresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between this compound-containing ligands and their target proteins, offering a deeper understanding of the binding process. nih.gov

These computational tools enable a more rational and efficient approach to the design of this compound derivatives with improved potency, selectivity, and pharmacokinetic properties.

Table 3: Application of Computational Approaches in the Study of Piperidine Derivatives

| Computational Method | Application |

| Molecular Docking | Prediction of binding modes and interactions with target proteins researchgate.netnih.gov |

| QSAR | Development of models to predict biological activity nih.govresearchgate.net |

| ADME Prediction | In silico assessment of pharmacokinetic properties nih.govsemanticscholar.orgresearchgate.net |

| Molecular Dynamics | Simulation of ligand-protein interactions over time nih.gov |

Integration with High-Throughput Screening and Combinatorial Chemistry

The integration of combinatorial chemistry and high-throughput screening (HTS) has revolutionized the process of lead discovery. researchgate.netnih.govcombichemistry.com These technologies are being increasingly applied to the exploration of the chemical space around the this compound scaffold.

Combinatorial Chemistry enables the rapid synthesis of large libraries of this compound analogs by systematically combining a set of building blocks. researchgate.netnih.gov Both solid-phase and solution-phase combinatorial methods are utilized to generate diverse collections of compounds for screening. acs.org

High-Throughput Screening (HTS) allows for the rapid testing of these large compound libraries against a variety of biological targets. combichemistry.comslideshare.net Automated robotic systems and miniaturized assays are employed to efficiently identify "hit" compounds with desired biological activity. combichemistry.com

The synergy between combinatorial chemistry and HTS facilitates the exploration of a vast number of this compound derivatives, significantly increasing the probability of discovering novel drug candidates. nih.gov The structure-activity relationship data generated from HTS of these libraries provides valuable information for the subsequent optimization of lead compounds.

Q & A

Q. What are the common synthetic routes for preparing 4-(Fluoromethyl)piperidine derivatives, and how do reaction conditions influence yield?

this compound derivatives are typically synthesized via nucleophilic substitution or reductive amination. For example, fluoromethyl groups can be introduced using fluorinated alkyl halides under basic conditions (e.g., K₂CO₃ in DMF). Piperidine rings may undergo alkylation or acylation, with catalysts like piperidine itself enhancing reaction efficiency . Yield optimization requires careful control of temperature (often 50–80°C), solvent polarity (e.g., acetonitrile for polar intermediates), and stoichiometric ratios of reactants. Impurities from side reactions (e.g., over-alkylation) can be minimized via column chromatography or recrystallization .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and fluoromethyl group integration (e.g., distinct δ ~4.5 ppm for –CH₂F protons) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) quantifies purity (>95% threshold for research-grade compounds) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular formula (e.g., [M+H]⁺ for C₆H₁₂FN).

- FTIR : Identifies functional groups (e.g., C–F stretch ~1100 cm⁻¹) .

Q. How do researchers design in vitro assays to evaluate the biological activity of this compound derivatives?

Standard assays include:

- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition for neurological targets) with IC₅₀ calculations .

- Receptor Binding : Radioligand displacement studies (e.g., σ-receptor binding using ³H-labeled ligands) .

- Cytotoxicity : MTT assays on cell lines (e.g., HEK-293) to assess viability at varying concentrations (1–100 µM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Contradictions often arise from variations in assay conditions (e.g., buffer pH, cell type). A systematic approach includes:

- Meta-Analysis : Comparing datasets using tools like PRISMA to identify confounding variables .

- Dose-Response Reevaluation : Testing compounds across broader concentration ranges (e.g., 0.1–500 µM) to detect non-linear effects .

- Structural Confirmation : Recharacterizing disputed compounds via X-ray crystallography to rule out isomerism or polymorphic forms .

Q. What strategies optimize the steric and electronic effects of this compound in drug design?

- Steric Effects : Introduce bulky substituents (e.g., 4-aryl groups) to restrict conformational flexibility, enhancing target selectivity .

- Electronic Effects : Electron-withdrawing groups (e.g., –CF₃) at the 3-position increase electrophilicity, improving binding to cationic enzyme pockets . Computational modeling (DFT or molecular docking) predicts optimal substituent placement .

Q. How do researchers assess the thermodynamic stability of this compound under physiological conditions?

Q. What methodologies elucidate the mechanism of action for this compound in neuroprotective studies?

- Knockout Models : CRISPR-edited cell lines lacking target receptors (e.g., NMDA receptors) to isolate compound effects .

- Metabolomics : LC-MS/MS profiling to identify downstream metabolites (e.g., glutathione conjugates indicating antioxidant pathways) .

Methodological Challenges & Solutions

Q. How can researchers address low yields in the synthesis of this compound derivatives?

Q. What computational tools are effective for predicting SAR in this compound-based compounds?

- QSAR Models : Utilize descriptors like logP, molar refractivity, and H-bonding capacity to correlate structure with activity .

- Molecular Dynamics Simulations : Simulate ligand-receptor binding over 100-ns trajectories to assess stability .

Q. How should researchers design cross-disciplinary studies integrating this compound into materials science?

- Polymer Functionalization : Incorporate this compound as a monomer in thermally stable polyamides via step-growth polymerization .

- Surface Modification : Graft onto silica nanoparticles via silane coupling for drug delivery systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.